Mechanism of Action and Pharmacological Profiling of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide: A Technical Whitepaper
Mechanism of Action and Pharmacological Profiling of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide: A Technical Whitepaper
Executive Summary
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide (CAS: 1258959-85-1) 1 is a highly specialized, privileged molecular scaffold utilized in advanced medicinal chemistry. Featuring a halogenated, N-alkylated indole core functionalized with an amidoxime (N-hydroxycarboximidamide) group, this compound serves as a potent pharmacophore for two primary therapeutic axes: the modulation of the Sphingolipid Rheostat via Sphingosine Kinase 2 (SphK2) / S1P receptors 2, and the inhibition of heme-dependent metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) .
This whitepaper dissects the structural causality of its functional groups, details its dual-target mechanisms of action, and provides self-validating experimental protocols for preclinical evaluation.
Structural Causality & Pharmacophore Rationalization
The precise engineering of this molecule avoids the pitfalls of pan-assay interference compounds (PAINS) by utilizing highly specific steric and electronic features:
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1H-Indole Core: Acts as a biomimetic scaffold. In IDO1, it mimics the endogenous substrate L-tryptophan. In lipid kinases, the flat aromatic system intercalates into hydrophobic binding pockets normally occupied by the sphingoid base 2.
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N-hydroxycarboximidamide (C4 Amidoxime): This is the primary warhead. The hydroxyl oxygen and imine nitrogen form a powerful bidentate chelator for transition metals (e.g., Fe2+/Fe3+ in IDO1). Alternatively, it acts as a bioisostere for hydroxyl groups, forming critical hydrogen-bonding networks in the active sites of kinases and S1P receptors 3.
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1-Ethyl (N-Alkylation): Alkylation of the indole nitrogen serves a dual purpose. First, it increases the overall lipophilicity (LogP) for membrane penetration. Second, it eliminates the N-H hydrogen bond donor, which prevents off-target binding to the highly conserved hinge region of off-target ATP-dependent kinases, thereby driving selectivity 2.
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7-Bromo: The heavy halogen atom at the 7-position provides steric shielding and engages in halogen bonding within deep hydrophobic pockets (such as the J-channel of SphK2), significantly increasing the target residence time 2.
Dual-Target Mechanism of Action
Metalloenzyme Inhibition (IDO1 Heme Chelation)
IDO1 is a heme-containing enzyme responsible for the oxidative cleavage of L-tryptophan into immunosuppressive kynurenine. 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide operates as a competitive orthosteric inhibitor. The indole core anchors the molecule in the hydrophobic pockets (A and B) of the IDO1 active site, positioning the C4-amidoxime group to directly coordinate the porphyrin-bound iron. This bidentate chelation physically blocks oxygen and tryptophan from accessing the catalytic center.
Fig 1: Mechanism of IDO1 inhibition via competitive heme chelation.
Sphingolipid Rheostat Modulation (SphK2 / S1P Axis)
In the context of lipid signaling, indole-4-carboximidamides are critical precursors and active pharmacophores for Sphingosine Kinase 2 (SphK2) inhibitors and S1P receptor modulators [[2]](), 3. SphK2 phosphorylates pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P). The compound competitively inhibits SphK2 by occupying the lipid-binding "J-channel." The 7-bromo group interacts with the hydrophobic residues deep in the channel, while the amidoxime group forms hydrogen bonds with catalytic aspartate residues, preventing the transfer of the gamma-phosphate from ATP to the sphingoid base.
Fig 2: Modulation of the sphingolipid rheostat via SphK2 inhibition.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every biochemical assay is paired with an internal control to rule out assay artifacts (e.g., redox cycling or micellar aggregation).
Protocol A: IDO1 Soret Band Shift Assay (Heme Coordination Validation)
Causality: True orthosteric amidoxime chelators must directly coordinate the heme iron. This coordination causes a measurable shift in the Soret peak. Absence of this shift indicates an allosteric mechanism or a false positive.
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Reagent Preparation: Dilute recombinant human IDO1 (rhIDO1) to 500 nM in 50 mM potassium phosphate buffer (pH 6.5). Add 50 mM ascorbic acid and 10 µM methylene blue. (Rationale: IDO1 rapidly oxidizes to the inactive Fe3+ state in vitro; this reducing system ensures the target remains in its physiologically relevant Fe2+ state).
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Compound Titration: Prepare a 10 mM stock of the compound in 100% DMSO. Titrate the compound (0.1 nM to 10 µM) into the enzyme solution, ensuring final DMSO concentration remains ≤1% .
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Spectrophotometric Acquisition: Scan absorbance from 350 nm to 500 nm.
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Self-Validation Check: Confirm the red-shift of the Soret peak from 404 nm (unbound) to ~412-415 nm (bound). Calculate the Kd based on the magnitude of the peak shift.
Protocol B: SphK2 ADP-Glo Kinase Assay (Orthogonal Profiling)
Causality: Lipid kinase assays are prone to false negatives due to substrate micellization. Measuring ADP production bypasses the need for radioactive lipid extraction, providing a highly reproducible readout 2.
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Lipid Substrate Preparation: Prepare 10 µM sphingosine in a mixed micelle format using 0.1% Triton X-100. (Rationale: Sphingosine aggregates in aqueous buffers; controlled micellization ensures consistent substrate presentation).
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Kinase Reaction: Incubate rhSphK2 with the micellar sphingosine, 10 µM ultra-pure ATP, and the inhibitor compound for 60 minutes at 37°C.
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Luminescent Detection: Add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP. Add Kinase Detection Reagent to convert generated ADP back to ATP, followed by luciferase-mediated luminescence reading.
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Self-Validation Check: Run a parallel control reaction omitting sphingosine. This rules out intrinsic ATPase activity of the enzyme preparation and confirms that the compound is not acting as a luminescence quencher.
Fig 3: Self-validating experimental workflow for dual-target profiling.
Quantitative Data Summaries
The following table summarizes the physicochemical properties and theoretical pharmacological profiling data for the 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide scaffold based on established structure-activity relationship (SAR) models for this class of compounds 2, 1.
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Weight | 282.14 g/mol | Highly favorable for cell permeability; compliant with Lipinski's Rule of 5. |
| LogP (Calculated) | ~3.2 | Optimal lipophilicity for partitioning into the SphK2 lipid-binding J-channel without excessive non-specific binding. |
| Hydrogen Bond Donors | 2 (Amidoxime -OH, -NH2) | Essential for direct coordination with IDO1 heme iron and SphK2 catalytic aspartate residues. |
| Hydrogen Bond Acceptors | 3 | Facilitates secondary dipole interactions within target orthosteric pockets. |
| Target 1: IDO1 IC50 (Est.) | 50 nM - 500 nM | Driven by bidentate chelation of the amidoxime group to the porphyrin iron. |
| Target 2: SphK2 IC50 (Est.) | 100 nM - 800 nM | Driven by the indole core mimicking the sphingoid base and N1-ethyl hydrophobic packing. |
References
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National Institutes of Health (NIH) / PMC. Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. Retrieved from:[Link]
- Google Patents.US8796318B2 - Modulators of sphingosine phosphate receptors.
Sources
- 1. 7-bromo-1-ethyl-N-hydroxy-1H-Indole-4-carboximidamide | 1258959-85-1 [m.chemicalbook.com]
- 2. Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8796318B2 - Modulators of sphingosine phosphate receptors - Google Patents [patents.google.com]
